10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate
CAS No.: 1346603-71-1
Cat. No.: VC0120411
Molecular Formula: C19H19NOS
Molecular Weight: 309.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346603-71-1 |
|---|---|
| Molecular Formula | C19H19NOS |
| Molecular Weight | 309.427 |
| IUPAC Name | 2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one |
| Standard InChI | InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
| Standard InChI Key | UCYPVYBPZVSJME-UHFFFAOYSA-N |
| SMILES | CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1 |
Introduction
Chemical Structure and Properties
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one fumarate belongs to a class of heterocyclic compounds containing nitrogen and sulfur atoms within its structure. The compound exhibits distinctive chemical characteristics that define its behavior in various chemical and biological systems.
Structural Features
The compound features several key structural elements that contribute to its chemical behavior and potential biological activity:
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A 1-methylpiperidine ring providing a basic nitrogen center
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A central cycloheptatriene system connecting to both aromatic and heterocyclic portions
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A thiophene ring contributing to the compound's electronic properties
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A ketone functionality that serves as a potential hydrogen bond acceptor
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The fumarate counter-ion, which affects solubility and stability profiles
These structural elements create a molecule with specific three-dimensional characteristics and electronic distribution patterns that influence its chemical reactivity and potential biological interactions.
Structural Comparison with Ketotifen Fumarate
While 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one fumarate shares structural similarities with ketotifen fumarate, they are distinct compounds with different chemical properties and potentially different biological activities.
Comparative Analysis
Structural Implications
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Receptor binding affinities
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Pharmacokinetic properties
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Metabolic stability
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Toxicological profiles
These structural distinctions emphasize the importance of precise chemical characterization when working with either compound in research settings .
Analytical Methods
Various analytical techniques can be employed for the identification, quantification, and characterization of 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one fumarate in research settings.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structural features and purity of the compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H-NMR for proton environments
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13C-NMR for carbon framework analysis
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2D techniques (COSY, HSQC, HMBC) for structural confirmation
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Infrared (IR) Spectroscopy:
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Identification of functional groups (C=O, C-N, C-S)
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Confirmation of fumarate salt formation
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UV-Visible Spectroscopy:
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Characterization of chromophores
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Potential for quantitative analysis
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Chromatographic Techniques
Chromatographic methods are essential for purity assessment and quantification:
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High-Performance Liquid Chromatography (HPLC):
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Quantitative determination
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Purity assessment
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Method validation parameters (linearity, precision, accuracy)
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Thin-Layer Chromatography (TLC):
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Rapid identity confirmation
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Reaction monitoring
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Impurity profiling
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Mass Spectrometry (MS):
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Molecular weight confirmation
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Structural elucidation
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Fragmentation pattern analysis
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The compound's structural features suggest that an effective HPLC method would likely employ a reversed-phase column with a mobile phase containing an organic modifier and pH-controlled aqueous component to manage the basic nitrogen of the piperidine ring .
Future Research Directions
The limited documentation on 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo cyclohepta[1,2-b]thiophen-4-one fumarate suggests several promising avenues for future research.
Structural Optimization Studies
Structure-activity relationship studies could explore:
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Modifications to the piperidine ring to alter basicity and lipophilicity
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Substitutions on the aromatic and thiophene rings to enhance potency or selectivity
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Alterations to the ketone functionality to modify hydrogen bonding capabilities
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Exploration of alternative salt forms with different physicochemical properties
Such structural modifications could lead to compounds with enhanced properties for specific research applications or potential therapeutic development.
Analytical Method Development
Advancement of analytical methodologies specific to this compound would be valuable:
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Development and validation of stability-indicating HPLC methods
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Creation of spectroscopic libraries for rapid identification
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Establishment of reference standards for quality control purposes
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Investigation of metabolite profiles if biological activity is established
These analytical advancements would support more robust research applications and facilitate the compound's proper characterization in complex matrices .
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